

Isorhamnetin and Its Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Isorhamnetin*

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Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its derivatives have garnered significant attention in pharmacological research due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **isorhamnetin** and its key derivatives, supported by experimental data. Understanding these relationships is crucial for the targeted design and development of novel therapeutic agents.

Comparative Biological Activities

The substitution pattern on the **isorhamnetin** scaffold significantly influences its biological effects. Glycosylation and other modifications can alter the potency and selectivity of these compounds across various therapeutic areas, including cancer, inflammation, thrombosis, and metabolic disorders.

The anticancer effects of **isorhamnetin** are often attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.^[1]

Compound	Cell Line	Activity	Concentration	Citation
Isorhamnetin	Bladder Cancer Cells	Induces apoptosis and cell cycle arrest	Not specified	[2]
Isorhamnetin	Breast Cancer (MCF-7)	Inhibits proliferation	Not specified	[2]
Isorhamnetin	BEAS-2B (TNF- α stimulated)	Decreases proliferation	20 and 40 μ M	[1]
Isorhamnetin	HT-29 (Colon Adenocarcinoma)	Decreased mitochondrial activity	100 μ M and 150 μ M	[3]
Isorhamnetin	HT-29 (Colon Adenocarcinoma)	Decreased metabolic activity	100 μ M and 150 μ M	[3]

Isorhamnetin and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways such as NF- κ B and MAPK.[1][4]

Compound	Model	Effect	Concentration	Citation
Isorhamnetin	TNF- α stimulated BEAS-2B cells	Reduced expression of IL-1 β , IL-6, IL-8, CXCL10	Not specified	[1]
Isorhamnetin	TNF- α stimulated BEAS-2B cells	Inhibited migration	10 μ M	[1]
Isorhamnetin	Lipopolysaccharide (LPS) stimulated BV2 microglia	Inhibits inflammatory responses	Not specified	[5]

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table compares the free radical scavenging activity of **isorhamnetin** with its parent compound, quercetin, and other flavonoids.

Compound	Assay	IC50 (μmol/L)	Citation
Isorhamnetin	DPPH radical scavenging	24.61	[6]
Isorhamnetin	ABTS radical scavenging	14.54	[6]
Isorhamnetin	Lipid peroxidation inhibition	6.67	[6]
Quercetin	DPPH radical scavenging	3.07	[6]
Quercetin	ABTS radical scavenging	3.64	[6]
Quercetin	Lipid peroxidation inhibition	6.67	[6]

A study on the structure-activity relationship of quercetin and its derivatives on antioxidant activity found the overall activity to be: quercetin > tamarixetin = **isorhamnetin** > quercetin-3-O-glucuronide > **isorhamnetin**-3-O-glucoside > quercetin-3,5,7,3',4'-pentamethylether > quercetin-3,4'-di-O-glucoside. This suggests the 3-hydroxyl group of quercetin is important for its antioxidant activity.[7]

Isorhamnetin and its derivatives have shown potential in preventing thrombosis through their antiplatelet and anticoagulant effects.[8]

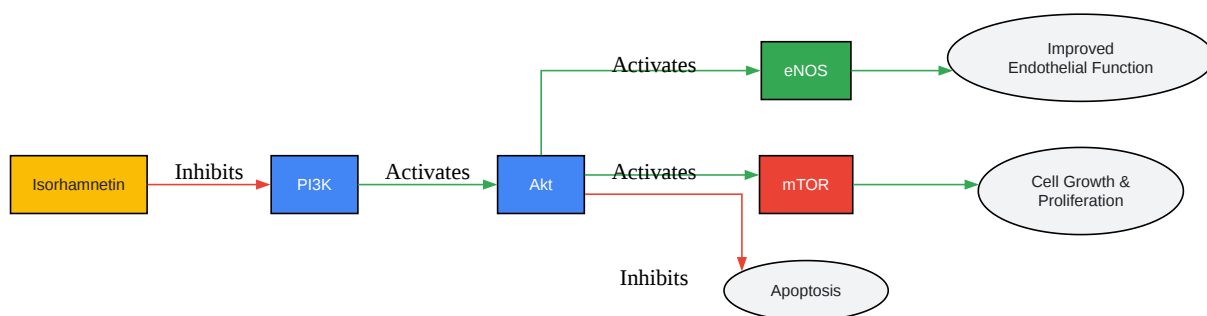
Compound	Assay	Concentration	Effect	Citation
Isorhamnetin (1)	Platelet aggregation (Collagen-induced)	1-100 μ M	Dose-dependent inhibition	[9]
Isorhamnetin (1)	Platelet aggregation (TRAP-6-induced)	1-100 μ M	Dose-dependent inhibition	[9]
Isorhamnetin-3-O-beta-glucoside-7-O-alpha-rhamnoside (2)	GPIIb/IIIa and P-selectin exposition	50 μ g/mL	Inhibition	[8]
Isorhamnetin-3-O-beta-glucoside-7-O-alpha-rhamnoside (2)	Platelet adhesion (non-activated and thrombin-activated)	50 μ g/mL	Strongest anti-adhesion effect	[8]
Isorhamnetin-3-O-beta-glucoside-7-O-alpha-(3'''-isovaleryl)-rhamnoside (3)	Platelet adhesion (thrombin-stimulated)	50 μ g/mL	Greatest anti-adhesive properties	[8]

Recent studies have explored the antifungal properties of **isorhamnetin** against various *Candida* species.

Compound	Fungal Strain	MIC (mg/mL)	Citation
Isorhamnetin	C. tropicalis	1.875	[10]
Isorhamnetin	C. albicans	1.875	[10]
Isorhamnetin	C. krusei	1.875	[10]
Isorhamnetin	C. parapsilosis	1.875	[10]

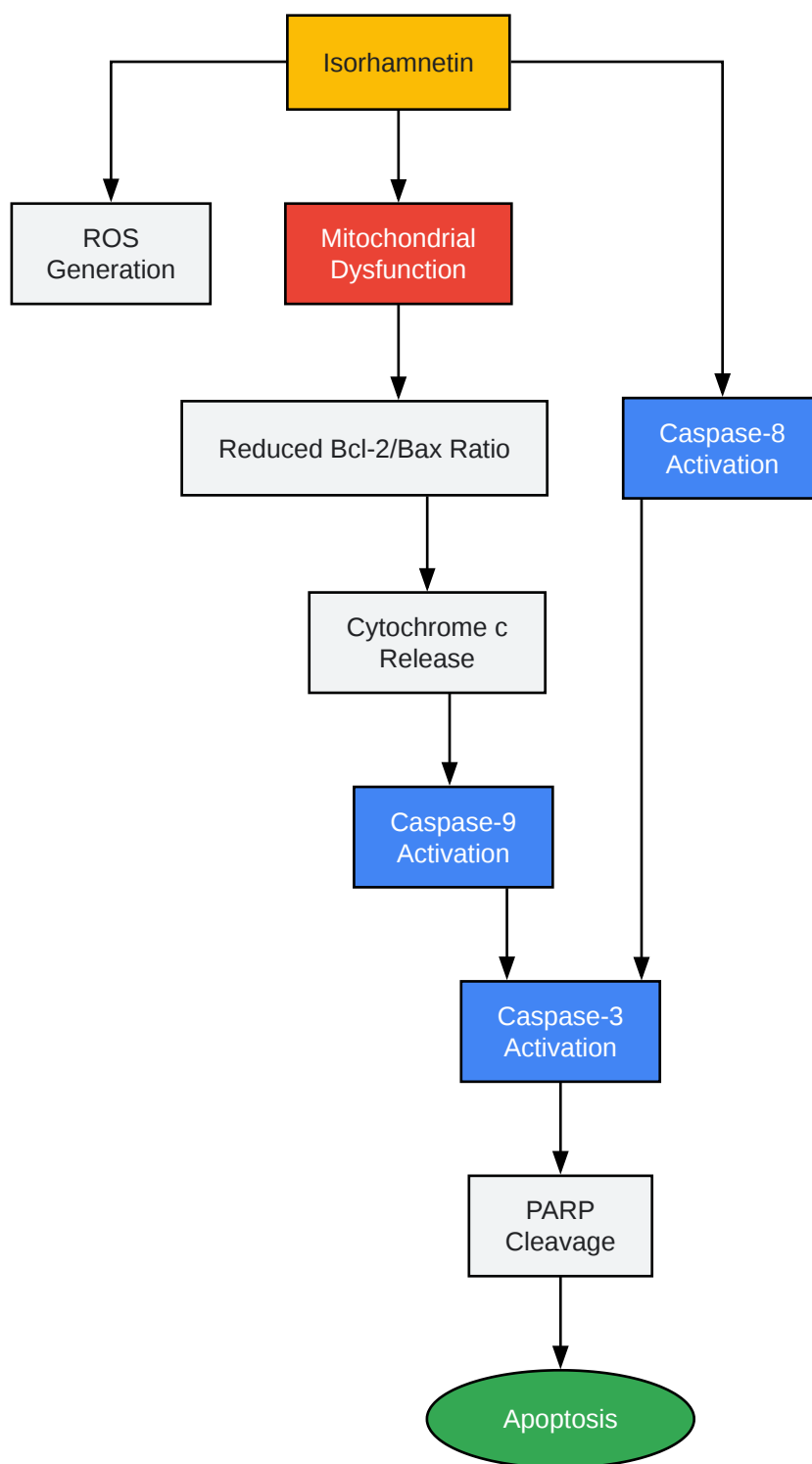
Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.



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Caption: **Isorhamnetin** modulates the PI3K/Akt signaling pathway.



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Caption: **Isorhamnetin** induces apoptosis through multiple pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the activity of **isorhamnetin** and its derivatives.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Protocol Summary:
 - Cells (e.g., HT-29) are seeded in 96-well plates and cultured.
 - After attachment, cells are treated with various concentrations of **isorhamnetin** or its derivatives for a specified period (e.g., 24 or 48 hours).[\[3\]](#)
 - MTT solution is added to each well and incubated to allow formazan crystal formation.
 - The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
- Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists (e.g., collagen, TRAP-6). Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets.
- Protocol Summary:
 - Washed platelets (3×10^8 platelets/mL) are prepared from whole blood.[\[9\]](#)
 - Platelets are pre-incubated with different concentrations of **isorhamnetin** or vehicle (DMSO) and CaCl_2 .[\[9\]](#)

- Platelet aggregation is initiated by adding an agonist like collagen (1 mg/mL) or TRAP-6 (5 μ M).[9]
- The change in light transmittance is recorded over time (e.g., 6 minutes) using a lumi-aggregometer.[9] The percentage of aggregation inhibition is calculated relative to the control.
- Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
- Protocol Summary:
 - A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
 - Different concentrations of the test compound (**isorhamnetin**) are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specific time.
 - The absorbance is measured at a specific wavelength (e.g., 517 nm).
 - The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
- Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.
- Protocol Summary:
 - A standardized inoculum of the fungal strain (e.g., *Candida* species) is prepared.[10]
 - Serial dilutions of **isorhamnetin** are prepared in a 96-well microtiter plate containing a suitable broth medium.
 - The fungal inoculum is added to each well.

- The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24 hours).[10]
- The MIC is determined as the lowest concentration of **isorhamnetin** at which no visible growth is observed.[10]

This guide provides a foundational understanding of the structure-activity relationships of **isorhamnetin** and its derivatives. The presented data and protocols can serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile class of flavonoids. Further investigations into the synthesis of novel derivatives and their comprehensive biological evaluation are warranted to unlock their full clinical potential.

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